3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a thiazolidinone ring, a piperidine ring, and a pyridopyrimidinone core, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyridopyrimidinone core is formed via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazolidinone or piperidine rings.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The thiazolidinone ring, for example, is known to inhibit certain enzymes, while the piperidine ring can interact with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Piperidines: Compounds with a similar piperidine ring structure.
Pyridopyrimidinones: Compounds with a similar pyridopyrimidinone core.
Uniqueness
What sets this compound apart is the combination of these three distinct structural motifs in a single molecule. This unique combination can result in novel properties and reactivities not seen in simpler compounds.
Properties
Molecular Formula |
C24H30N4O2S2 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O2S2/c1-6-17(5)28-23(30)19(32-24(28)31)10-18-21(26-11-15(3)9-16(4)12-26)25-20-8-7-14(2)13-27(20)22(18)29/h7-8,10,13,15-17H,6,9,11-12H2,1-5H3/b19-10- |
InChI Key |
NDHGMDHSANDEMQ-GRSHGNNSSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S |
Origin of Product |
United States |
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